molecular formula C10H14O3 B6207106 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid CAS No. 2751620-31-0

1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid

Cat. No. B6207106
CAS RN: 2751620-31-0
M. Wt: 182.2
InChI Key:
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Description

1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid (DMOS) is an organosulfur compound widely used in scientific research due to its unique properties. DMOS is a cyclic, seven-membered ring containing an oxygen atom and a sulfur atom, as well as two methyl groups. It is relatively stable and has been studied for its potential applications in organic synthesis and drug design. DMOS has been used in the synthesis of various compounds, such as drugs, dyes, and polymers. Additionally, DMOS has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid has been studied for its potential applications in organic synthesis and drug design. It has been used in the synthesis of various compounds, such as drugs, dyes, and polymers. Additionally, 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid has been studied for its potential applications in laboratory experiments, such as in the synthesis of complex molecules and the synthesis of optically active compounds.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid is not yet fully understood. However, it is believed that 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid acts as a Lewis acid, which can form complexes with electron-rich molecules. This allows 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid to act as a catalyst for a variety of reactions, such as esterification, acylation, and condensation reactions. Additionally, 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid can act as a nucleophile, which allows it to react with electrophiles, such as halogens and other electrophilic species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid are not yet fully understood. However, it has been suggested that 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid may have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid has been studied for its potential applications in the treatment of certain diseases, such as cancer.

Advantages and Limitations for Lab Experiments

1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid has several advantages and limitations for use in laboratory experiments. One of the main advantages of 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid is that it is relatively stable and can be used in a variety of reactions. Additionally, 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid can be used as a catalyst for a variety of reactions, which allows for the synthesis of complex molecules. However, 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid can also be toxic when inhaled or ingested, and it can cause skin and eye irritation. Therefore, 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid should be handled with caution and only used in well-ventilated areas.

Future Directions

Future research on 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid should focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid in the synthesis of complex molecules and the synthesis of optically active compounds. Additionally, future studies should focus on the development of safer and more efficient methods of synthesis. Finally, further research should be conducted to explore the potential therapeutic applications of 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid, such as in the treatment of cancer.

Synthesis Methods

1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid can be synthesized through a variety of methods, including the condensation of 1,3-dichloro-2-methoxypropane with dimethyl sulfide, the reaction of dimethyl sulfoxide with ethylene oxide, and the reaction of dimethyl sulfoxide with methyl vinyl ether. The condensation of 1,3-dichloro-2-methoxypropane with dimethyl sulfide is the most common method of synthesis. In this method, 1,3-dichloro-2-methoxypropane is reacted with dimethyl sulfide in an acid-catalyzed reaction to form 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid. The reaction is typically carried out at a temperature of 80-90°C for several hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid involves the condensation of a cyclohexanone derivative with a malonic acid derivative, followed by decarboxylation and spirocyclization reactions.", "Starting Materials": [ "Cyclohexanone", "Diethyl malonate", "Methanol", "Sodium ethoxide", "Acetic anhydride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Preparation of ethyl 2-(cyclohexylidene)acetate by reacting cyclohexanone with diethyl malonate in the presence of sodium ethoxide and methanol.", "Step 2: Hydrolysis of ethyl 2-(cyclohexylidene)acetate with hydrochloric acid to yield 2-(cyclohexylidene)acetic acid.", "Step 3: Esterification of 2-(cyclohexylidene)acetic acid with acetic anhydride to form 2-(cyclohexylidene)acetic anhydride.", "Step 4: Condensation of 2-(cyclohexylidene)acetic anhydride with diethyl malonate in the presence of sodium ethoxide to yield ethyl 2-(1,1-dimethyl-6-oxospiro[3.3]heptan-2-yl)acetate.", "Step 5: Decarboxylation of ethyl 2-(1,1-dimethyl-6-oxospiro[3.3]heptan-2-yl)acetate with sodium bicarbonate in water to form 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid.", "Step 6: Spirocyclization of 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid with sodium hydroxide in ethyl acetate to yield the final product, 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid." ] }

CAS RN

2751620-31-0

Molecular Formula

C10H14O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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